molecular formula C16H20N2O B1176482 N-(2,6-dimethylquinolin-5-yl)pentanamide

N-(2,6-dimethylquinolin-5-yl)pentanamide

Cat. No.: B1176482
M. Wt: 256.349
InChI Key: PJGVADYKHSPSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Dimethylquinolin-5-yl)pentanamide is a quinoline derivative featuring a pentanamide group attached to the 5-position of the quinoline ring, with methyl substituents at the 2- and 6-positions. Quinoline-based compounds are widely studied for their diverse applications in medicinal chemistry, materials science, and industrial dyes, owing to their aromatic heterocyclic structure and tunable electronic properties.

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.349

IUPAC Name

N-(2,6-dimethylquinolin-5-yl)pentanamide

InChI

InChI=1S/C16H20N2O/c1-4-5-6-15(19)18-16-11(2)7-10-14-13(16)9-8-12(3)17-14/h7-10H,4-6H2,1-3H3,(H,18,19)

InChI Key

PJGVADYKHSPSEH-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=CC2=C1C=CC(=N2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key differences between N-(2,6-dimethylquinolin-5-yl)pentanamide and similar compounds lie in the substituents on the quinoline ring, the amide chain length, and additional functional groups:

Compound Name Quinoline Substituents Amide Chain Additional Functional Groups Key Properties/Applications Reference
N-(Quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (10d) None at 2,6-positions Pentanamide Piperazine with trifluoromethoxy Potential CNS activity (piperazine moiety)
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide (16) N/A (thiazole core) Pentanamide Nitroguanidino, chloro-substituted Antimicrobial activity (11, 6, 6 inhibition zones)
N-(2,6-Dibromo-4-nitrophenyl)-4,4-bis(4-hydroxyphenyl)-pentanamide Dibromo, nitro Pentanamide Bis(4-hydroxyphenyl) Dye synthesis; high molecular weight
CF2: N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide Isoxazole-sulfamoyl Pentanamide Dioxoisoindoline, methyl Potential enzyme inhibition

Key Observations :

  • Quinoline vs. Heterocyclic Cores: While the main compound uses a quinoline scaffold, analogs like compound 16 () employ thiazole rings, which are associated with antimicrobial activity.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase polarity and reactivity, whereas alkyl groups (e.g., dimethyl in the main compound) enhance hydrophobicity. Piperazine moieties () may improve binding to CNS targets .
Physicochemical Properties
  • Lipophilicity : The dimethyl groups on the main compound likely increase logP compared to polar analogs (e.g., nitro- or piperazine-substituted derivatives).
  • Solubility : Piperazine and sulfamoyl groups () improve aqueous solubility, whereas halogenated or alkylated analogs () may require organic solvents .

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